![molecular formula C12H18N2O10 B14311327 2,4-Bis[bis(carboxymethyl)amino]butanoic acid CAS No. 110360-07-1](/img/structure/B14311327.png)
2,4-Bis[bis(carboxymethyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis[bis(carboxymethyl)amino]butanoic acid is a chemical compound with the molecular formula C12H20N2O8 It is known for its unique structure, which includes two bis(carboxymethyl)amino groups attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[bis(carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with bis(carboxymethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of advanced analytical techniques ensures the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis[bis(carboxymethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2,4-Bis[bis(carboxymethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery and treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Bis[bis(carboxymethyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. These interactions can affect various biochemical pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(carboxymethyl)amino]butanoic acid
- 4-[Bis(carboxymethyl)amino]butanoic acid
- 2,2-Bis(hydroxymethyl)butanoic acid
Uniqueness
2,4-Bis[bis(carboxymethyl)amino]butanoic acid is unique due to its specific structure, which allows for multiple functional group interactions. This makes it a versatile compound with diverse applications in different fields of research.
Propriétés
Numéro CAS |
110360-07-1 |
|---|---|
Formule moléculaire |
C12H18N2O10 |
Poids moléculaire |
350.28 g/mol |
Nom IUPAC |
2,4-bis[bis(carboxymethyl)amino]butanoic acid |
InChI |
InChI=1S/C12H18N2O10/c15-8(16)3-13(4-9(17)18)2-1-7(12(23)24)14(5-10(19)20)6-11(21)22/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
WWDUIVUSMGWGLO-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



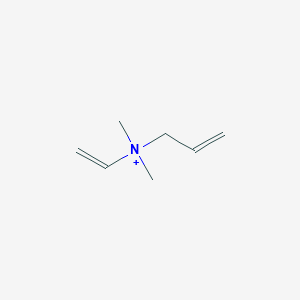

![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
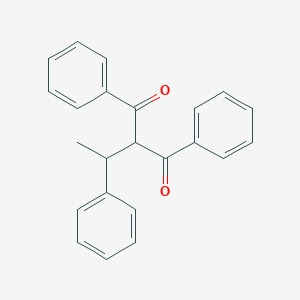

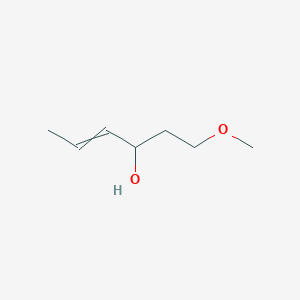

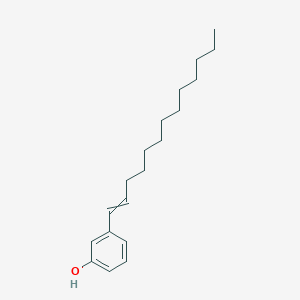
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
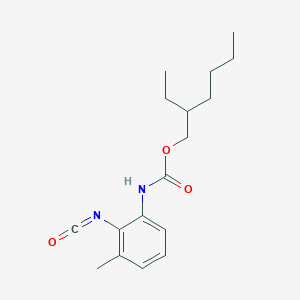
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)


